molecular formula C4H8Na2O6S2 B010914 1,4-Butanedisulfonic acid, disodium salt CAS No. 101418-56-8

1,4-Butanedisulfonic acid, disodium salt

Cat. No. B010914
M. Wt: 262.2 g/mol
InChI Key: LEUIUWYZAHKPSE-UHFFFAOYSA-L
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Description

1,4-Butanedisulfonic acid, disodium salt, also known as Sodium butane-1,4-disulfonate, is a compound with the molecular formula C4H8Na2O6S2 . It has a molecular weight of 262.2 g/mol .


Molecular Structure Analysis

The IUPAC name of this compound is disodium;butane-1,4-disulfonate . Its InChI is InChI=1S/C4H10O6S2.2Na/c5-11(6,7)3-1-2-4-12(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2 . The Canonical SMILES is C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 262.2 g/mol . More detailed physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

  • Synthesis of Metal Complexes : It is used in synthesizing metal complexes of phosphorus compounds, including cyclodiphosph(V)azanes, which are significant in research involving indigoid structures and biological studies (Abd El‐Wahab & Faheim, 2009).

  • Organic Synthesis : This compound is efficient for the one-pot synthesis of hexahydroquinolines via one-pot four-component condensation under solvent-free conditions, showcasing its role in facilitating complex organic reactions (Goli-Jolodar, Shirini, & Seddighi, 2016).

  • Stabilization of Particles in Suspensions : It acts as a dispersant in aqueous suspensions, stabilizing Cu2O particles through inner-sphere complexation, which is crucial for achieving high dispersion ability (Guedes, Ferreira, & Ferro, 2009).

  • Water Treatment : As a pH-responsive draw solute, it removes arsenics from water through forward osmosis with high performance and concurrent water recovery efficiency, highlighting its importance in environmental applications (Wu et al., 2019).

  • High-Yield Synthesis : Its synthesis process is noted for its 99.39% product yield and short reaction time, making it a valuable compound in chemical research and production (Pei-lin, 2006).

  • Materials Science Applications : It is used to prepare photosensitive materials, medical polymer materials, and functional polymer membrane materials, indicating its broad applicability in materials science (Zhang & Qi, 2019).

properties

IUPAC Name

disodium;butane-1,4-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O6S2.2Na/c5-11(6,7)3-1-2-4-12(8,9)10;;/h1-4H2,(H,5,6,7)(H,8,9,10);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUIUWYZAHKPSE-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Na2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4067989
Record name 1,4-Butanedisulfonic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Butanedisulfonic acid, disodium salt

CAS RN

36589-61-4
Record name 1,4-Butanedisulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Butanedisulfonic acid, sodium salt (1:2)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,4-Butanedisulfonic acid, disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4067989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name disodium butane-1,4-disulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.128.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium 1,4-butanedisulfonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFE6DR6HEW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Wang, GJ Gao, XY Wang - Journal of Molecular Liquids, 2021 - Elsevier
The fabrication of supramolecular amphiphiles by the host–guest interactions between macrocycles and surfactants is an effective method to improve the physical and chemical …
Number of citations: 4 www.sciencedirect.com
MA Aboudzadeh, AS Shaplov, G Hernandez… - Journal of Materials …, 2015 - pubs.rsc.org
Supramolecular ionic networks based on highly delocalized dianions having (trifluoromethane-sulfonyl)imide, (propylsulfonyl)methanide and (cyano-propylsulfonyl)imide groups were …
Number of citations: 21 pubs.rsc.org
Y Abdollahian - 2014 - escholarship.org
Many priority pollutants listed by the US Environmental Protection Agency (EPA) found in wastewater are anionic in charge and are difficult to remediate. This is either due to high …
Number of citations: 2 escholarship.org
CE Augelli-Szafran, LC Walker, H LeVine III - Annual reports in medicinal …, 1999 - Elsevier
Publisher Summary This chapter analyzes β-amyloid as a target for Alzheimer's disease (AD) therapy. One of the cardinal pathological signatures of AD is the deposition of the β-…
Number of citations: 11 www.sciencedirect.com

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